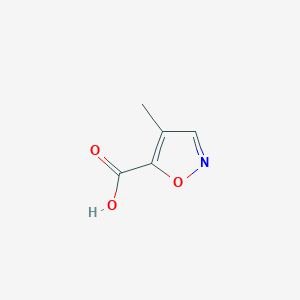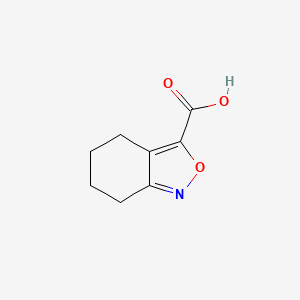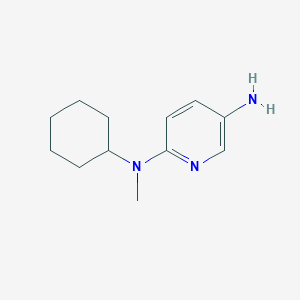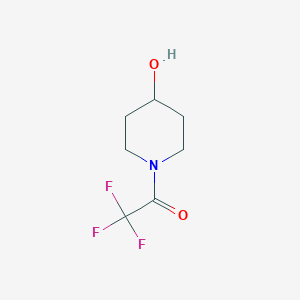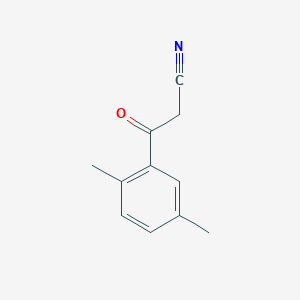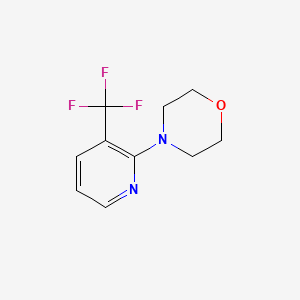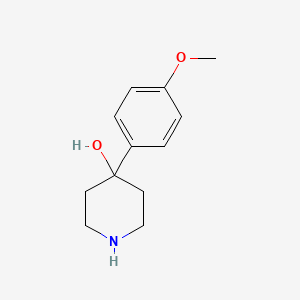
4-(4-Méthoxyphényl)pipéridin-4-ol
Vue d'ensemble
Description
4-(4-Methoxyphenyl)piperidin-4-ol, also known as Mephenoxalone, is a synthetic compound belonging to the class of piperidine derivatives. It is characterized by a piperidine ring substituted with a 4-methoxyphenyl group and a hydroxyl group at the 4-position. This compound is a white crystalline powder that is soluble in water and ethanol.
Applications De Recherche Scientifique
4-(4-Methoxyphenyl)piperidin-4-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly as a muscle relaxant and in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
Target of Action
The primary target of 4-(4-Methoxyphenyl)piperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and plays a crucial role in the process of HIV-1 entry .
Mode of Action
4-(4-Methoxyphenyl)piperidin-4-ol interacts with its target, the CCR5 receptor, by anchoring to the receptor via a strong salt-bridge interaction . This interaction is facilitated by the presence of a basic nitrogen atom in the compound . The compound also contains two or more lipophilic groups, which is a common feature of most CCR5 antagonists .
Biochemical Pathways
The interaction of 4-(4-Methoxyphenyl)piperidin-4-ol with the CCR5 receptor affects the pathway of HIV-1 entry into cells . Specifically, it blocks the receptor, preventing macrophage-tropic (R5) HIV-1 strains from infecting cells that express CCR5 .
Pharmacokinetics
It’s worth noting that the presence of a piperidine ring was found to be essential for chiral optimization and enhanced cns pharmacokinetic properties in related compounds .
Result of Action
The blockade of the CCR5 receptor by 4-(4-Methoxyphenyl)piperidin-4-ol results in potential treatment for HIV-1 infections .
Action Environment
It’s important to note that the synthesis and evaluation of this compound and its derivatives were carried out under controlled laboratory conditions .
Analyse Biochimique
Biochemical Properties
4-(4-Methoxyphenyl)piperidin-4-ol plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. One of the key interactions involves the chemokine receptor CCR5, which is a G-protein coupled receptor. This compound has been shown to act as a CCR5 antagonist, inhibiting the receptor’s activity and preventing the entry of HIV-1 into host cells . The interaction between 4-(4-Methoxyphenyl)piperidin-4-ol and CCR5 involves a strong salt-bridge interaction between the basic nitrogen atom of the compound and the receptor, as well as interactions with lipophilic groups on the receptor .
Cellular Effects
The effects of 4-(4-Methoxyphenyl)piperidin-4-ol on various types of cells and cellular processes are profound. In immune cells, such as T-cells and macrophages, this compound inhibits the entry of HIV-1 by blocking the CCR5 receptor . This inhibition prevents the virus from infecting the cells, thereby reducing viral replication and spread. Additionally, 4-(4-Methoxyphenyl)piperidin-4-ol has been observed to influence cell signaling pathways related to immune response and inflammation, potentially modulating gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 4-(4-Methoxyphenyl)piperidin-4-ol involves its binding interactions with biomolecules, particularly the CCR5 receptor. By binding to the receptor, this compound inhibits the receptor’s ability to facilitate HIV-1 entry into host cells . The binding interaction is characterized by a strong salt-bridge between the basic nitrogen atom of 4-(4-Methoxyphenyl)piperidin-4-ol and the receptor, as well as hydrophobic interactions with lipophilic groups on the receptor . This inhibition of CCR5 activity leads to a decrease in viral entry and replication.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(4-Methoxyphenyl)piperidin-4-ol have been observed to change over time. The compound exhibits stability under standard laboratory conditions, maintaining its inhibitory effects on the CCR5 receptor for extended periods . Degradation of the compound can occur under certain conditions, potentially reducing its efficacy. Long-term studies have shown that 4-(4-Methoxyphenyl)piperidin-4-ol can have sustained effects on cellular function, particularly in the context of HIV-1 inhibition .
Dosage Effects in Animal Models
The effects of 4-(4-Methoxyphenyl)piperidin-4-ol vary with different dosages in animal models. At lower doses, the compound effectively inhibits the CCR5 receptor and reduces HIV-1 entry into host cells . At higher doses, toxic or adverse effects may be observed, including potential impacts on liver and kidney function . Threshold effects have been identified, indicating the optimal dosage range for therapeutic efficacy without causing significant toxicity.
Metabolic Pathways
4-(4-Methoxyphenyl)piperidin-4-ol is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is primarily metabolized in the liver, where it undergoes enzymatic transformations that can affect its activity and efficacy . These metabolic processes can influence the levels of metabolites and the overall metabolic flux within the body.
Transport and Distribution
The transport and distribution of 4-(4-Methoxyphenyl)piperidin-4-ol within cells and tissues are mediated by specific transporters and binding proteins. The compound is distributed throughout the body, with a particular affinity for immune cells such as T-cells and macrophages . Its localization and accumulation within these cells are critical for its inhibitory effects on the CCR5 receptor and HIV-1 entry.
Subcellular Localization
The subcellular localization of 4-(4-Methoxyphenyl)piperidin-4-ol is primarily within the plasma membrane, where it interacts with the CCR5 receptor . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments within the cell. The activity and function of 4-(4-Methoxyphenyl)piperidin-4-ol are closely linked to its subcellular localization, as its inhibitory effects on the CCR5 receptor are dependent on its presence at the plasma membrane.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)piperidin-4-ol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction involving p-anisaldehyde, acetone, and ammonium acetate trihydrate.
Substitution with 4-Methoxyphenyl Group: The piperidine ring is then substituted with a 4-methoxyphenyl group through a nucleophilic substitution reaction.
Introduction of the Hydroxyl Group: The hydroxyl group is introduced at the 4-position of the piperidine ring through a hydroxylation reaction using appropriate reagents such as hydroxylamine hydrochloride.
Industrial Production Methods
In industrial settings, the production of 4-(4-Methoxyphenyl)piperidin-4-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Bulk Synthesis: Utilizing large reactors to carry out the Mannich reaction and subsequent substitution and hydroxylation steps.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Methoxyphenyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(4-Methoxyphenyl)piperidin-4-one.
Reduction: Formation of 4-(4-Methoxyphenyl)piperidin-4-amine.
Substitution: Formation of various substituted piperidine derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Chloro-3-methoxyphenyl)piperidin-4-yl: Similar structure with a chloro group instead of a methoxy group.
2,6-Bis(4-methoxyphenyl)-1-methylpiperidin-4-one: Contains two methoxyphenyl groups and a methyl group.
Uniqueness
4-(4-Methoxyphenyl)piperidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group enhances its solubility and bioavailability, making it a valuable compound in various research and industrial applications .
Propriétés
IUPAC Name |
4-(4-methoxyphenyl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-15-11-4-2-10(3-5-11)12(14)6-8-13-9-7-12/h2-5,13-14H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGFHJSYBDBNFMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCNCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70532040 | |
| Record name | 4-(4-Methoxyphenyl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70532040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50329-87-8 | |
| Record name | 4-(4-Methoxyphenyl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70532040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzene, 1-[(6-bromohexyl)oxy]-4-nitro-](/img/structure/B1317142.png)


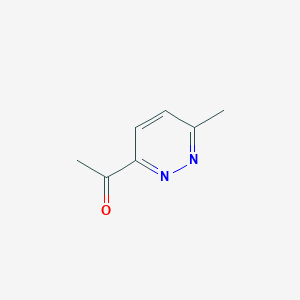
![Bicyclo[2.2.2]octane-1,4-diyldimethanol](/img/structure/B1317151.png)

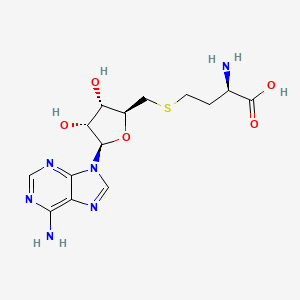
![3-[3-(ethoxycarbonyl)-2-methyl-5-(4-methylphenyl)-1H-pyrrol-1-yl]propanoic acid](/img/structure/B1317160.png)
